2-Morpholin-4-ylethyl 2-fluorobenzoate;hydrochloride
Description
2-Morpholin-4-ylethyl 2-fluorobenzoate;hydrochloride is a chemical compound that combines a morpholine ring with a fluorobenzoate moiety
Properties
IUPAC Name |
2-morpholin-4-ylethyl 2-fluorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3.ClH/c14-12-4-2-1-3-11(12)13(16)18-10-7-15-5-8-17-9-6-15;/h1-4H,5-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBUHAGCXYJBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-ylethyl 2-fluorobenzoate;hydrochloride typically involves the reaction of 2-fluorobenzoic acid with 2-(morpholin-4-yl)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-ylethyl 2-fluorobenzoate;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Oxidation and Reduction: The morpholine ring can undergo oxidation to form N-oxide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used for the oxidation of the morpholine ring.
Major Products
Substitution Reactions: Products include substituted benzene derivatives.
Hydrolysis: Products include 2-fluorobenzoic acid and 2-(morpholin-4-yl)ethanol.
Oxidation: Products include N-oxide derivatives of the morpholine ring.
Scientific Research Applications
2-Morpholin-4-ylethyl 2-fluorobenzoate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-ylethyl 2-fluorobenzoate;hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzoate moiety can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholin-4-ylethyl 3-fluorobenzoate
- 2-N-Morpholinoethyl methacrylate
- 2-(4-morpholinyl)ethyl 4-fluorobenzoate hydrochloride
Uniqueness
2-Morpholin-4-ylethyl 2-fluorobenzoate;hydrochloride is unique due to the specific positioning of the fluorine atom on the benzene ring, which can influence its reactivity and binding properties. Additionally, the combination of the morpholine ring and the fluorobenzoate moiety provides a versatile scaffold for further chemical modifications and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
